3,4-Dehydro-L-proline amide hydrochloride
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Overview
Description
3,4-Dehydro-L-proline amide hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl and a molecular weight of 148.59 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a double bond between the third and fourth carbon atoms in the pyrrolidine ring. This compound is often used in biochemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3,4-Dehydro-L-proline amide hydrochloride, also known as (S)-2,5-Dihydro-1H-pyrrole-2-carboxamide hydrochloride, is a compound used in proteomics research It’s known that it acts as a substrate and inhibitor of various enzymes .
Mode of Action
It’s known to inhibit extensin biosynthesis and act as an alternate substrate of the amino acid oxidase, NikD . Extensins are hydroxyproline-rich glycoproteins involved in plant cell wall strengthening. NikD is an enzyme involved in the oxidative deamination of amines.
Biochemical Pathways
The compound’s role in biochemical pathways primarily involves its interaction with enzymes. It’s used as a substrate and inhibitor for various enzymes, affecting their function and the biochemical pathways they’re involved in . For instance, it inhibits collagen secretion by chondrocytes , which could impact the collagen synthesis pathway and affect tissue repair and growth.
Result of Action
Given its known interactions, it can be inferred that it may influence protein synthesis and secretion in cells, particularly affecting the production of extensin and collagen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro-L-proline amide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which undergoes a series of chemical reactions to introduce the double bond between the third and fourth carbon atoms.
Dehydrogenation: The key step involves the dehydrogenation of L-proline to form 3,4-dehydro-L-proline. This can be achieved using oxidizing agents such as palladium on carbon (Pd/C) under hydrogen gas.
Amidation: The resulting 3,4-dehydro-L-proline is then reacted with ammonia or an amine to form the corresponding amide.
Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt of 3,4-Dehydro-L-proline amide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale dehydrogenation of L-proline using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dehydro-L-proline amide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the double bond back to a single bond, forming L-proline derivatives.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Palladium on carbon (Pd/C), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Various oxidized derivatives of 3,4-Dehydro-L-proline.
Reduction Products: L-proline derivatives.
Substitution Products: Amide derivatives with different functional groups.
Scientific Research Applications
3,4-Dehydro-L-proline amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate and inhibitor for various enzymes, including amino acid oxidases.
Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting collagen secretion by chondrocytes.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Comparison with Similar Compounds
Similar Compounds
3,4-Dehydro-L-proline: A closely related compound without the amide group.
L-Proline: The parent amino acid from which 3,4-Dehydro-L-proline amide hydrochloride is derived.
Proline Derivatives: Various derivatives of proline with different functional groups.
Uniqueness
This compound is unique due to its specific structural features, including the double bond in the pyrrolidine ring and the presence of the amide group. These features confer distinct reactivity and biological activity, making it valuable in research and industrial applications .
Properties
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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